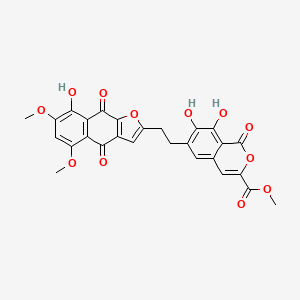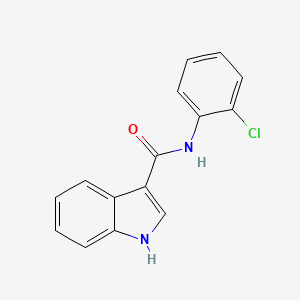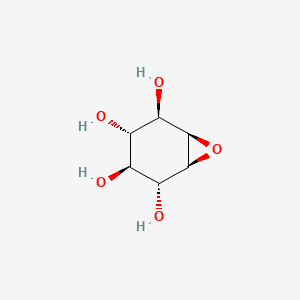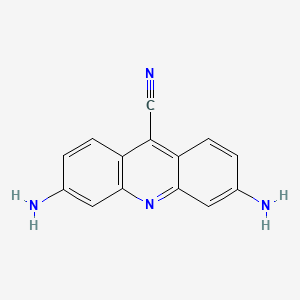
Cobalamin
Übersicht
Beschreibung
Coenzyme B12, chemically known as adenosylcobalamin, is a remarkable compound containing a trivalent cobalt ion. It forms a large cyclic structure with four reduced pyrrole rings connected, resembling a single corrin ring (similar to porphyrins). Notably, it is the only vitamin that contains a metal element – cobalt. Adenosylthis compound appears as red crystalline powder, odorless and soluble in water, but insoluble in ethanol, acetone, chloroform, and ether. Its stability peaks at a weakly acidic pH (around 4.5–5.0), but it decomposes in strong acidic (pH < 2) or alkaline solutions. Interestingly, higher animals and plants cannot synthesize vitamin B12; it is exclusively produced by microorganisms in nature. Humans require intrinsic factor (secreted by gastric parietal cells) for its absorption, making it unique among vitamins. Coenzyme B12 plays a crucial role in red blood cell production, preventing pernicious anemia, and safeguarding the nervous system from damage .
Wissenschaftliche Forschungsanwendungen
Coenzyme B12 finds applications across various fields:
Medicine: Used to treat pernicious anemia and other cobalamin deficiencies.
Biochemistry: Essential for DNA synthesis, amino acid metabolism, and fatty acid utilization.
Neurology: Protects nerve cells and supports cognitive function.
Industry: Added to animal feed and used in biotechnological processes.
Wirkmechanismus
Adenosylcobalamin facilitates methyl group transfers, impacting protein synthesis and DNA methylation. It also maintains folate utilization and prevents homocysteine accumulation. Its role in myelin sheath formation ensures proper nerve function.
Zukünftige Richtungen
Future directions for diagnostics of B12 status and health interventions are discussed in a review article . The review discusses currently available knowledge on vitamin B12, informs the reader about the pitfalls of tests for assessing its deficiency, reviews B12 status in various populations at different disease stages, and provides recommendations for interpretation, treatment, and associated risks .
Biochemische Analyse
Biochemical Properties
Cyanocobalamin acts as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase, which are involved in DNA methylation and nucleotide synthesis . These processes are essential for DNA replication and transcription, and any impairment can result in genetic instability .
Cellular Effects
Cyanothis compound is essential for the normal functioning of the nervous system via its role in the synthesis of myelin, and in the circulatory system in the maturation of red blood cells in the bone marrow . Deficiency of Cyanothis compound can lead to a range of problems, including extreme tiredness, a lack of energy, pins and needles, a sore and red tongue, mouth ulcers, muscle weakness, problems with vision, psychological problems, and problems with memory, understanding, and judgement .
Molecular Mechanism
Cyanothis compound is a coordination complex of cobalt, which occupies the center of a corrin ligand and is further bound to a benzimidazole ligand and adenosyl group . It is required by animals, which use it as a cofactor in DNA synthesis, and in both fatty acid and amino acid metabolism .
Temporal Effects in Laboratory Settings
The stability of Cyanothis compound has been studied in laboratory settings. Prior studies have shown that light-unprotected serum specimens are stable for vitamin B12 for up to 4–24 hours .
Dosage Effects in Animal Models
The effects of Cyanothis compound vary with different dosages in animal models. For instance, significant quantities of plasma insulin were found in animal models when Cyanothis compound was administered, showing a dose-response relationship .
Metabolic Pathways
Cyanothis compound is involved in several metabolic pathways. Central Cyanothis compound metabolism nodes include folate metabolism and the synthesis of the citric acid cycle intermediates and succinyl-CoA .
Transport and Distribution
Cyanothis compound is transported and distributed within cells and tissues. In the duodenum, digestive enzymes free the Cyanothis compound from haptocorrin, and this freed Cyanothis compound combines with intrinsic factor, a transport and delivery binding protein secreted by the stomach’s parietal cells .
Subcellular Localization
The subcellular distribution of Cyanothis compound was studied during its absorption in the guinea-pig ileum. At two hours, labelled Cyanothis compound was concentrated in brush border and lysosomal fractions of ileal homogenates, with some remaining in the sample layer. In contrast, at four hours, labelled Cyanothis compound was concentrated predominantly in the cytosol .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of coenzyme B12 involves several steps, including the incorporation of cobalt into the corrin ring. While the detailed synthetic routes are complex, they typically start from precursors like cyanocobalamin. These routes often employ organometallic chemistry and enzymatic transformations.
Industrial Production: Industrial production methods primarily rely on microbial fermentation. Bacteria (such as Propionibacterium freudenreichii and Pseudomonas denitrificans) synthesize vitamin B12. The fermentation process yields significant quantities of adenosylthis compound, which can then be purified for commercial use.
Analyse Chemischer Reaktionen
Coenzyme B12 participates as a coenzyme in various enzymatic reactions. Notably, it serves as a cofactor for enzymes involved in radical-mediated 1,2-carbon skeleton rearrangements. Some common reactions include:
Methylmalonyl-CoA Mutase: Converts methylmalonyl-CoA to succinyl-CoA, crucial for fatty acid metabolism.
Methionine Synthase: Catalyzes the conversion of homocysteine to methionine, essential for protein synthesis.
Ribonucleotide Reductase: Involved in DNA synthesis by converting ribonucleotides to deoxyribonucleotides.
Reagents and conditions vary depending on the specific reaction. Major products include modified metabolites, such as succinyl-CoA and methionine.
Vergleich Mit ähnlichen Verbindungen
Coenzyme B12 stands out due to its cobalt content and unique role in human health. Other related compounds include methylcobalamin (another active form of vitamin B12) and synthetic analogs.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyanocobalamin involves multiple steps starting from a precursor molecule, which is then modified to form the final product. The key steps in the synthesis pathway include the formation of a cobalt-carbon bond, followed by the addition of a cyanide group to form Cyanocobalamin. The synthesis pathway for Cyanocobalamin can be divided into three main stages: (1) Preparation of the precursor molecule, (2) Formation of the cobalt-carbon bond, and (3) Addition of a cyanide group to form Cyanocobalamin.", "Starting Materials": [ "Cobalt chloride", "Cyanide ion", "5,6-dimethylbenzimidazole", "Hydroxocobalamin", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Preparation of the precursor molecule:", "1. Cobalt chloride is reacted with sodium borohydride in ethanol to form cobalt hydride.", "2. Cobalt hydride is reacted with hydroxocobalamin and methyl iodide to form methylcobalamin.", "Formation of the cobalt-carbon bond:", "3. Methylcobalamin is reacted with hydrochloric acid to form cobalamin.", "4. Cobalamin is reacted with 5,6-dimethylbenzimidazole to form Cobalamin-DMB.", "Addition of a cyanide group to form Cyanocobalamin:", "5. Cobalamin-DMB is reacted with sodium hydroxide and cyanide ion to form Cyanocobalamin." ] } | |
CAS-Nummer |
68-19-9 |
Molekularformel |
C63H88CoN14O14P |
Molekulargewicht |
1355.4 g/mol |
IUPAC-Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1 |
InChI-Schlüssel |
FDJOLVPMNUYSCM-AZCDKEHOSA-L |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Aussehen |
Solid powder |
Siedepunkt |
300 > 300 °C |
Color/Form |
Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |
melting_point |
> 300 |
Andere CAS-Nummern |
68-19-9 13422-55-4 |
Physikalische Beschreibung |
Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5 Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C. Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity. Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity. |
Löslichkeit |
Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
B 12, Vitamin B12, Vitamin Cobalamin Cobalamins Cyanocobalamin Eritron Vitamin B 12 Vitamin B12 |
Dampfdruck |
2.06X10-11 mm Hg at 25 °C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1669304.png)



![4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B1669313.png)



![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1669317.png)